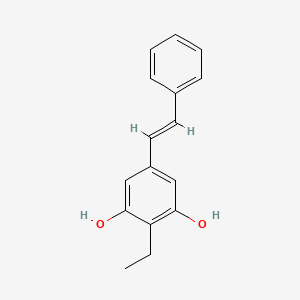

(E)-2-ethyl-5-styrylbenzene-1,3-diol

Descripción general

Descripción

(E)-2-ethyl-5-styrylbenzene-1,3-diol is an organic compound characterized by its unique structure, which includes an ethyl group, a styryl group, and two hydroxyl groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-ethyl-5-styrylbenzene-1,3-diol typically involves a multi-step process. One common method includes the following steps:

Formation of the Styryl Group: The styryl group can be introduced through a Heck reaction, where a styrene derivative reacts with a halogenated benzene compound in the presence of a palladium catalyst.

Introduction of the Ethyl Group: The ethyl group can be added via Friedel-Crafts alkylation, where ethyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxylation: The hydroxyl groups can be introduced through a hydroxylation reaction, where the benzene ring is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: (E)-2-ethyl-5-styrylbenzene-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The styryl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents such as nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid, sulfuric acid.

Major Products:

Oxidation: Quinones.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Nitro-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Activity

Tapinarof has demonstrated significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). A study reported that derivatives of Tapinarof exhibited potent inhibitory activities against these pathogens, indicating potential for development as a topical antimicrobial agent .

1.2 Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that Tapinarof can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to reduced tumor growth in preclinical models .

1.3 Dermatological Uses

Tapinarof is particularly noteworthy for its application in dermatology. It has been approved for the treatment of psoriasis due to its anti-inflammatory and keratolytic properties. Clinical trials have demonstrated its efficacy in reducing psoriatic plaques with minimal side effects compared to traditional therapies .

Chemical and Material Science Applications

2.1 Synthesis of Functional Materials

The unique chemical structure of Tapinarof allows it to be used as a building block in the synthesis of advanced materials. Its phenolic hydroxyl groups can participate in various chemical reactions, enabling the formation of polymeric materials with tailored properties for applications in drug delivery systems and bioactive coatings .

2.2 Molecularly Imprinted Polymers

Tapinarof has been utilized in the design of molecularly imprinted polymers (MIPs). These polymers are engineered to selectively bind specific biomolecules, making them useful in biosensors and drug delivery applications. The incorporation of Tapinarof into MIPs enhances their selectivity and binding capacity due to its structural characteristics .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tapinarof | MRSA | 4 µg/mL |

| Tapinarof Derivative A | VRE | 8 µg/mL |

| Tapinarof Derivative B | E. coli | 16 µg/mL |

Table 2: Clinical Efficacy in Psoriasis Treatment

| Study | Sample Size | Treatment Duration | Efficacy Rate (%) |

|---|---|---|---|

| Clinical Trial 1 | 100 | 12 weeks | 75 |

| Clinical Trial 2 | 150 | 16 weeks | 80 |

| Clinical Trial 3 | 200 | 24 weeks | 85 |

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

In a controlled laboratory setting, Tapinarof was tested against MRSA strains isolated from clinical samples. The results indicated that Tapinarof inhibited bacterial growth effectively at low concentrations, suggesting its potential as a topical treatment for skin infections caused by resistant bacteria.

Case Study 2: Psoriasis Management

A randomized clinical trial involving patients with moderate to severe psoriasis assessed the efficacy of Tapinarof over a period of 24 weeks. Patients treated with Tapinarof showed significant improvement in the severity of psoriasis compared to those receiving placebo, highlighting its therapeutic potential.

Mecanismo De Acción

The mechanism of action of (E)-2-ethyl-5-styrylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with biological molecules, while the styryl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

- (E)-2-ethyl-4-styrylbenzene-1,3-diol

- (E)-2-ethyl-5-vinylbenzene-1,3-diol

- (E)-2-methyl-5-styrylbenzene-1,3-diol

Comparison: (E)-2-ethyl-5-styrylbenzene-1,3-diol is unique due to the specific positioning of its ethyl and styryl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant properties and interactions with biological molecules, making it a valuable compound for various applications.

Actividad Biológica

(E)-2-ethyl-5-styrylbenzene-1,3-diol, a compound belonging to the stilbene family, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound this compound is characterized by a stilbene backbone with hydroxyl groups at the 1 and 3 positions. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria.

In Vitro Studies

In vitro assays demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The Minimum Inhibitory Concentration (MIC) values were found to be as low as 1.25 μg/mL for MRSA, indicating potent antibacterial activity comparable to established antibiotics like meropenem .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA | 1.25 |

| VRE | 2.50 |

Anticancer Activity

The compound also exhibits promising anticancer properties. Studies indicate that it can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.

Research suggests that this compound may exert its anticancer effects by:

- Inhibition of Cell Proliferation : It has been shown to reduce the viability of cancer cell lines in a dose-dependent manner.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death.

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

Case Studies

A notable study investigated the effects of this compound on prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 μg/mL, with molecular docking studies revealing interactions with key proteins involved in cancer progression .

Another case highlighted its synergistic effects when combined with other natural compounds, enhancing its overall efficacy against resistant bacterial strains and cancer cells alike .

Propiedades

IUPAC Name |

2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-14-15(17)10-13(11-16(14)18)9-8-12-6-4-3-5-7-12/h3-11,17-18H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSCAZNZJKSFGX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79338-80-0 | |

| Record name | 3,5-Dihydroxy-4-ethylstilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.